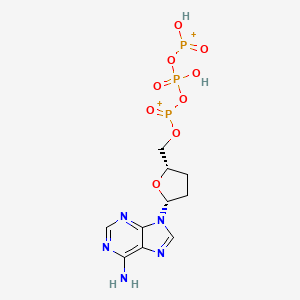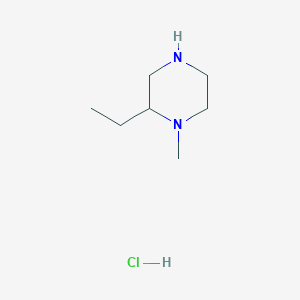
4-Chloro-2-fluoro-5-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-fluoro-5-hydroxybenzoic acid typically involves the halogenation and hydroxylation of benzoic acid derivatives. One common method includes the chlorination of 2-fluoro-5-hydroxybenzoic acid using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of derivatives like amides or thioethers.
Oxidation: Conversion to 4-chloro-2-fluoro-5-benzoquinone.
Reduction: Formation of 4-chloro-2-fluoro-5-hydroxybenzyl alcohol.
Scientific Research Applications
4-Chloro-2-fluoro-5-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent in enzyme studies and metabolic research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can enhance its binding affinity and specificity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
- 4-Fluoro-2-hydroxybenzoic acid
- 4-Chloro-2-hydroxybenzoic acid
- 2-Fluoro-4-hydroxybenzoic acid
Comparison: 4-Chloro-2-fluoro-5-hydroxybenzoic acid is unique due to the simultaneous presence of chloro, fluoro, and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced stability, solubility, and specificity in various applications .
Properties
CAS No. |
91659-14-2 |
|---|---|
Molecular Formula |
C7H4ClFO3 |
Molecular Weight |
190.55 g/mol |
IUPAC Name |
4-chloro-2-fluoro-5-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12) |
InChI Key |
ZKGZXXDWKWLNSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



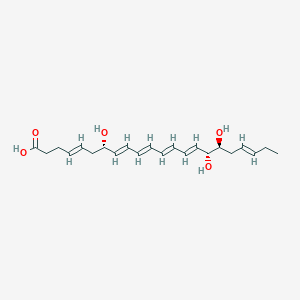
![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)
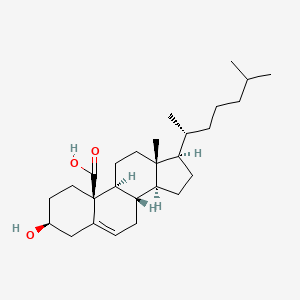
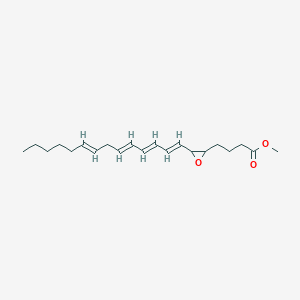
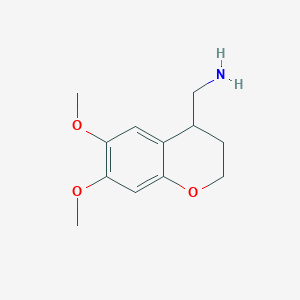

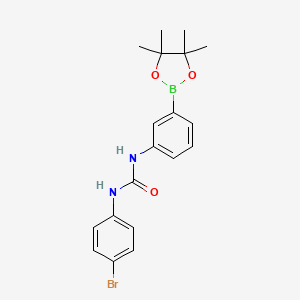
![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)

![ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)
